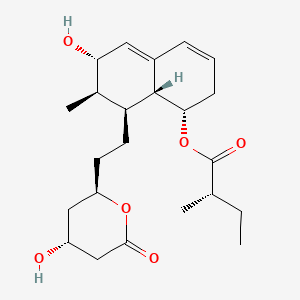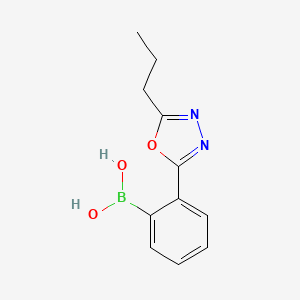
2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This compound features a 1,3,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which imparts unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the cyclodehydration of diacylhydrazines with reagents such as sulfuric acid, thionyl chloride, or polyphosphoric acid . The boronic acid group can be introduced via borylation reactions using iridium or palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit proteases by forming reversible covalent bonds with the active site serine residue . The 1,3,4-oxadiazole ring can also interact with nucleic acids and proteins, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
Comparison: Compared to its analogs, 2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid has a unique propyl group that can influence its reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets . This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H13BN2O3 |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
[2-(5-propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-2-5-10-13-14-11(17-10)8-6-3-4-7-9(8)12(15)16/h3-4,6-7,15-16H,2,5H2,1H3 |
InChI-Schlüssel |
FVVOSNQSOYPWRQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C2=NN=C(O2)CCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


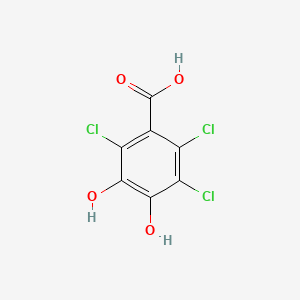
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)

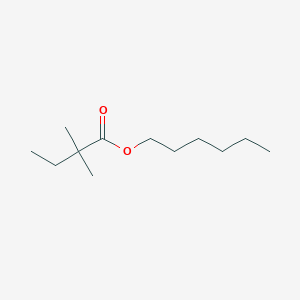
![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)
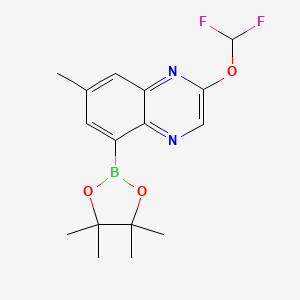
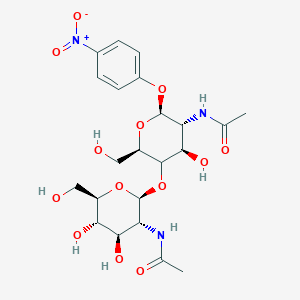

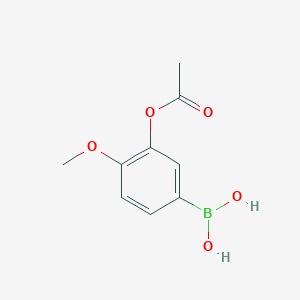
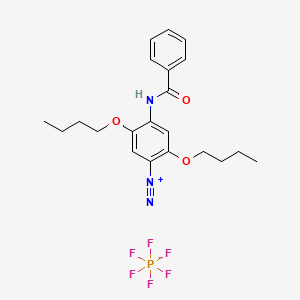
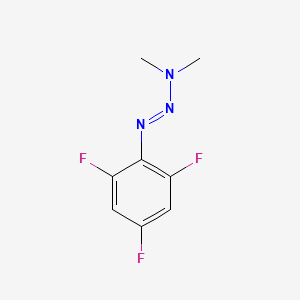

![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
